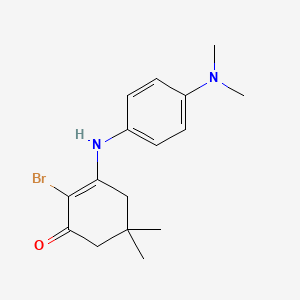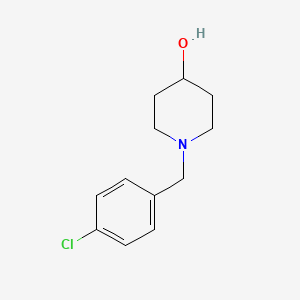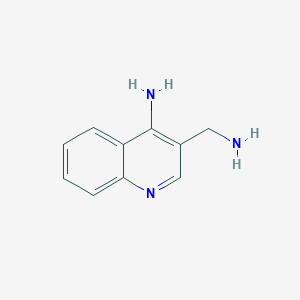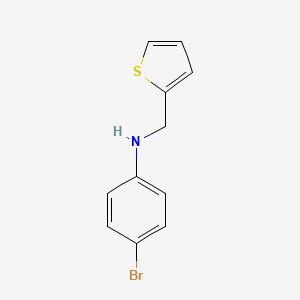
4-bromo-N-(thiophen-2-ylmethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-bromo-N-(thiophen-2-ylmethyl)aniline” is a chemical compound with the molecular formula C11H10BrNS . It is a derivative of aniline, where an aniline molecule is substituted with a bromine atom .
Synthesis Analysis
The synthesis of 4-Bromoaniline involves a highly efficient and chemoselective process for the protection of aniline derivatives. The key step in this synthesis is the N-TBS (tert-butylsilyl) protection of the aniline nitrogen atom . This process is achieved under exceptionally mild conditions, utilizing methyllithium as a deprotonating agent to activate the aniline nitrogen for subsequent reaction with the TBS-Cl (tert-butylsilyl chloride) .Molecular Structure Analysis
The molecular structure of “this compound” consists of a bromine atom attached to a benzene ring, which is further connected to a thiophene ring through a methylene bridge . The nitrogen atom in the aniline group provides a site for further reactions .Chemical Reactions Analysis
4-Bromoaniline can be used as a starting material for various chemical reactions. For instance, it can be used in the preparation of monobrominated biphenyl via the Gomberg-Bachmann reaction . It can also be used in the surface functionalization of carbon nanotubes via preparation of 4-bromo benzenediazonium derivatives .Aplicaciones Científicas De Investigación
Corrosion Inhibition
One of the applications of thiophene derivatives related to 4-bromo-N-(thiophen-2-ylmethyl)aniline involves their use as corrosion inhibitors. A study by Daoud et al. (2014) highlights the effectiveness of a thiophene Schiff base in inhibiting the corrosion of mild steel in acidic environments. This compound showed an increased inhibition efficiency with concentration, adhering to Langmuir’s isotherm and was further analyzed using Density Functional Theory (DFT) to correlate quantum chemical calculations with its inhibition efficiency (Daoud et al., 2014).
Electroluminescence and Material Properties
Thiophene derivatives have been explored for their electroluminescent properties and potential in organic electronic devices. Doi et al. (2003) designed and synthesized a class of color-tunable emitting amorphous molecular materials with bipolar character, including various thiophene derivatives. These compounds exhibit intense fluorescence emission, reversible anodic oxidation and cathodic reduction, and function as excellent emitting materials for organic electroluminescent devices, offering possibilities for multicolor light emission, including white light (Doi et al., 2003).
Antimicrobial Activity
Research by Yolal et al. (2012) involves the synthesis of eperezolid-like molecules from thiophene derivatives, evaluating their antimicrobial activities. The study reported high anti-Mycobacterium smegmatis activity, showcasing the potential of thiophene derivatives in developing new antimicrobial agents (Yolal et al., 2012).
Spectroelectrochemistry and Biosensor Applications
A comparative investigation by Ayranci et al. (2015) on the spectroelectrochemical and biosensor applications of isomeric thienylpyrrole derivatives, including their polymerization and characterization, reveals the potential of these compounds in developing biosensors. The study highlights the distinct electrochromic properties and biosensing capabilities of these derivatives (Ayranci et al., 2015).
Safety and Hazards
Propiedades
IUPAC Name |
4-bromo-N-(thiophen-2-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNS/c12-9-3-5-10(6-4-9)13-8-11-2-1-7-14-11/h1-7,13H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYCGNOALCHEVCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


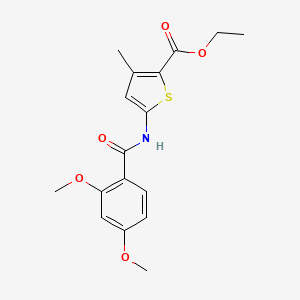
![ethyl 2-(5-nitrothiophene-2-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2656108.png)
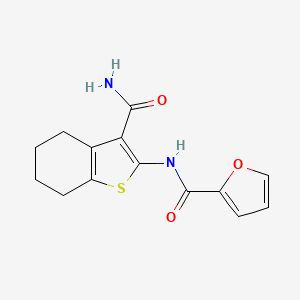
![2-(6-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2656113.png)

![4-chloro-N'-methyl-N'-[2-(methylsulfanyl)-4-quinazolinyl]benzenecarbohydrazide](/img/structure/B2656115.png)

![(Z)-methyl 2-(2-((5,6-dihydro-1,4-dioxine-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2656118.png)

![N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-4-benzoylbenzamide](/img/structure/B2656122.png)
